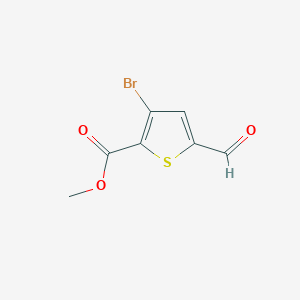
Methyl 5-chloro-6-(hydroxymethyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a similar compound, Methyl 6-(hydroxymethyl)nicotinate, involves a two-stage process . In the first stage, dimethyl 2,5-pyridine dicarboxylate reacts with calcium chloride in tetrahydrofuran and ethanol for 0.5 hours . In the second stage, sodium tetrahydroborate is added in tetrahydrofuran at 0°C . The mixture is stirred for 18 hours . It’s possible that a similar process could be used to synthesize Methyl 5-chloro-6-(hydroxymethyl)nicotinate, but specific details are not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 201.61. Further physical and chemical properties are not available in the search results.科学的研究の応用
Synthesis and Chemical Properties
Methyl 5-chloro-6-(hydroxymethyl)nicotinate is a compound of interest due to its potential applications in various fields of chemical research. Its synthesis and chemical properties have been explored in the context of developing novel anti-infective agents and other pharmacologically active compounds. A study by Mulder et al. (2013) highlighted a safe and economical synthesis process for a structurally related compound, emphasizing the importance of trifluoromethylation in the synthesis of novel compounds with potential anti-infective properties (Mulder et al., 2013).
Herbicidal Activity
Research has also been conducted on derivatives of nicotinic acid, such as those involving chloronicotinamides, to explore their herbicidal activities. Yu et al. (2021) synthesized a series of compounds derived from nicotinic acid, finding some with excellent herbicidal activity against specific weeds, suggesting potential agricultural applications for similar compounds (Yu et al., 2021).
Pharmacological Potential
The pharmacological potential of compounds related to this compound is evident in the synthesis and evaluation of various analogs for their biological activities. For instance, Erharuyi et al. (2015) investigated the antinociceptive activity of methyl nicotinate, demonstrating its efficacy in reducing pain in animal models, which suggests potential therapeutic applications for similar compounds (Erharuyi et al., 2015).
Antimicrobial and Antioxidant Properties
Compounds structurally related to this compound have been evaluated for their antimicrobial and antioxidant properties. Shyma et al. (2013) synthesized a new series of oxadiazole derivatives containing a methylpyridine moiety, which were assessed for antimicrobial activity and showed promising results, indicating the potential of such compounds in the development of new antimicrobial agents (Shyma et al., 2013).
作用機序
Target of Action
Methyl 5-chloro-6-(hydroxymethyl)nicotinate is a derivative of Methyl nicotinate, which is known to primarily target peripheral vasodilation . This action is thought to enhance local blood flow at the site of application .
Mode of Action
Its parent compound, methyl nicotinate, is known to act as a peripheral vasodilator . This suggests that this compound may have a similar mode of action, interacting with its targets to induce vasodilation and enhance local blood flow .
Result of Action
Its parent compound, methyl nicotinate, is known to enhance local blood flow at the site of application . This suggests that this compound may have a similar effect.
生化学分析
Biochemical Properties
The biochemical properties of Methyl 5-chloro-6-(hydroxymethyl)nicotinate are not fully understood yet. It is known that Methyl nicotinate, a related compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It is also used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Cellular Effects
The cellular effects of this compound are currently unknown. Methyl nicotinate, a related compound, is known to induce vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Molecular Mechanism
The molecular mechanism of this compound is not well understood. Methyl nicotinate, a related compound, is thought to promote the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .
特性
IUPAC Name |
methyl 5-chloro-6-(hydroxymethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-6(9)7(4-11)10-3-5/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCOMAQHRVALHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134777-22-2 |
Source


|
| Record name | methyl 5-chloro-6-(hydroxymethyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1-(4-chlorophenyl)-N-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533257.png)
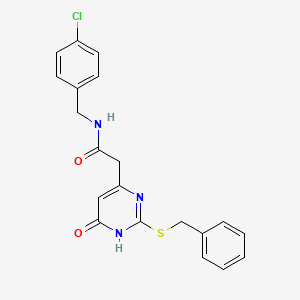
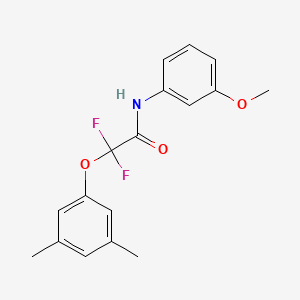
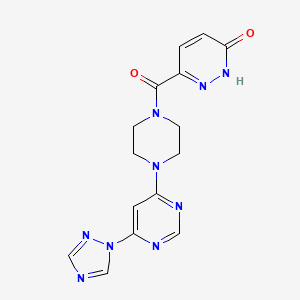
![N-(3-chloro-4-methylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2533263.png)
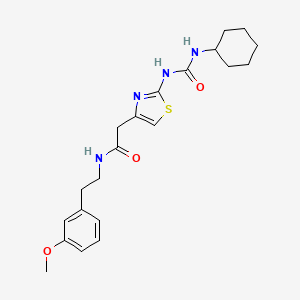
![3-(Ethylthio)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2533268.png)
![2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide](/img/structure/B2533271.png)

![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2533273.png)
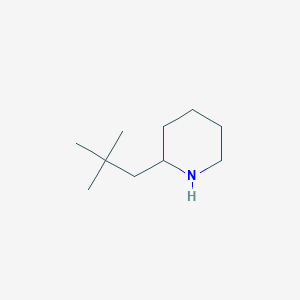
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)
